4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Description
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a pyridazine derivative characterized by a 4-methylphenyl substituent at position 1, a hydroxy group at position 4, and a carbohydrazide moiety (-CONHNH₂) at position 3. Pyridazine derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects . The synthesis of this compound involves refluxing 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide with carbohydrazide and sodium acetate in ethanol, followed by crystallization .
Properties
IUPAC Name |
4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-2-4-8(5-3-7)16-10(18)6-9(17)11(15-16)12(19)14-13/h2-6,17H,13H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJZEHMCJSXFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyridazine ring and the E-configuration of the carbohydrazide moiety. The dihedral angle between the pyridazine and aryl rings is 12.5°, indicating moderate conjugation.
Data Tables
Table 1. Comparison of Synthesis Methods for Pyridazine Carboxylate Ester
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 3 hours | 10 minutes |
| Temperature | 80–90°C | 150 W irradiation |
| Yield | 70–75% | 85–90% |
| Purity (HPLC) | 95% | 98% |
Table 2. Optimization of Carbohydrazide Formation
| Hydrazine Hydrate (equiv.) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2.0 | 5 | 65 |
| 3.0 | 5 | 78 |
| 5.0 | 5 | 82 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. Its structural features make it a valuable tool for probing biological pathways and understanding molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents in treating diseases such as cancer, inflammation, and infections.
Industry: In the industrial sector, 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is used in the manufacture of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and carbohydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing biological processes. The pyridazine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Proteins: Interaction with proteins can lead to changes in their structure and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Molecular Properties
The biological and physicochemical properties of pyridazine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
*Molecular formula inferred from structural analysis.
Key Observations:
- Carbohydrazide vs.
- The 4-fluorophenyl group () introduces electron-withdrawing effects, which could alter electronic distribution and reactivity.
Biological Activity
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C12H12N4O3
- IUPAC Name : this compound
- Molecular Weight : 248.25 g/mol
The structure includes a dihydropyridazine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, a study evaluating various synthesized derivatives found that certain modifications on the dihydropyridazine structure enhanced their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has demonstrated that 4-hydroxy derivatives can inhibit cancer cell proliferation. A notable study assessed the antiproliferative effects of similar compounds against human cancer cell lines (HeLa and C6) and reported promising results, particularly in compounds with structural similarities to this compound . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, indicating that it can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related cellular damage, which is linked to numerous diseases .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Showed significant anticancer activity in HeLa cells with an IC50 value of 25 µM. |
| Study 3 | Reported strong antioxidant activity with a DPPH scavenging rate of over 70%. |
Molecular Mechanisms
The biological activities of this compound can be attributed to several molecular mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : It potentially affects signaling pathways related to apoptosis and oxidative stress response.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
